molecular formula C23H25N5O B11038374 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(propan-2-yl)phenyl]amino}methylidene]benzamide

Cat. No.: B11038374
M. Wt: 387.5 g/mol
InChI Key: YJZVBSPYVOLVDT-UHFFFAOYSA-N
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Description

“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ISOPROPYLPHENYL)GUANIDINE” is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ISOPROPYLPHENYL)GUANIDINE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and phenyl derivatives, followed by the introduction of the benzoyl group. Common reagents used in these reactions include benzoyl chloride, pyrimidine derivatives, and isopropylphenyl derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ISOPROPYLPHENYL)GUANIDINE” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ISOPROPYLPHENYL)GUANIDINE” exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoylguanidine: A simpler analog with similar structural features.

    N-(4,6-Dimethyl-2-pyrimidinyl)guanidine: Shares the pyrimidine moiety.

    N-(4-Isopropylphenyl)guanidine: Contains the isopropylphenyl group.

Uniqueness

“N’‘-BENZOYL-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-(4-ISOPROPYLPHENYL)GUANIDINE” is unique due to the combination of its benzoyl, pyrimidinyl, and isopropylphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-propan-2-ylphenyl)carbamimidoyl]benzamide

InChI

InChI=1S/C23H25N5O/c1-15(2)18-10-12-20(13-11-18)26-23(27-21(29)19-8-6-5-7-9-19)28-22-24-16(3)14-17(4)25-22/h5-15H,1-4H3,(H2,24,25,26,27,28,29)

InChI Key

YJZVBSPYVOLVDT-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=C(C=C2)C(C)C)\NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)C(C)C)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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